molecular formula C12H15NO2 B4871243 N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide

N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide

Cat. No.: B4871243
M. Wt: 205.25 g/mol
InChI Key: NFFMKOYAUWAAER-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H15NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a methoxyphenyl group

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, reactivity, physical and chemical properties, biological activity, and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide typically involves the reaction of 2-methoxybenzylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]cyclopropanecarboxamide.

    Reduction: Formation of N-[(2-methoxyphenyl)methyl]cyclopropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]cyclopropanamine
  • N-[(2-hydroxyphenyl)methyl]cyclopropanecarboxamide
  • N-[(2-methoxyphenyl)methyl]cyclopropanecarboxylic acid

Uniqueness

N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-5-3-2-4-10(11)8-13-12(14)9-6-7-9/h2-5,9H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFMKOYAUWAAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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